

Application Notes and Protocols for PF-02367982 Cell-Based Assay Development

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Compound of Interest

Compound Name: PF 02367982

CAS No.: 913344-84-0

Cat. No.: B1679669

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Introduction

PF-02367982, also known as Crizotinib, is a potent, orally available small-molecule inhibitor of receptor tyrosine kinases (RTKs). It has demonstrated significant therapeutic efficacy in cancers driven by aberrant ALK and c-MET signaling.[1][2][3] Accurate and reproducible cell-based assays are critical for the preclinical evaluation of PF-02367982, enabling the determination of its potency, selectivity, and mechanism of action in a biologically relevant context.

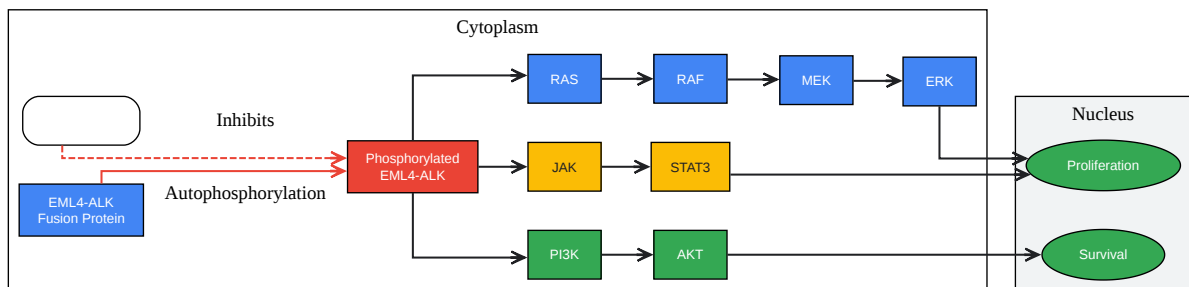
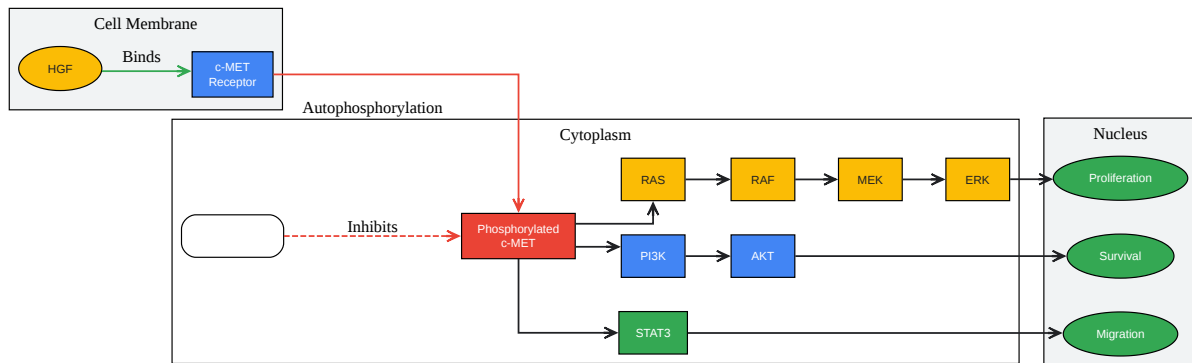
These application notes provide detailed protocols for two fundamental cell-based assays to characterize the activity of PF-02367982: a Cell Viability Assay to measure the cytotoxic or cytostatic effects of the compound and a Target Phosphorylation Assay to confirm its on-target activity by measuring the inhibition of ALK and c-MET phosphorylation.

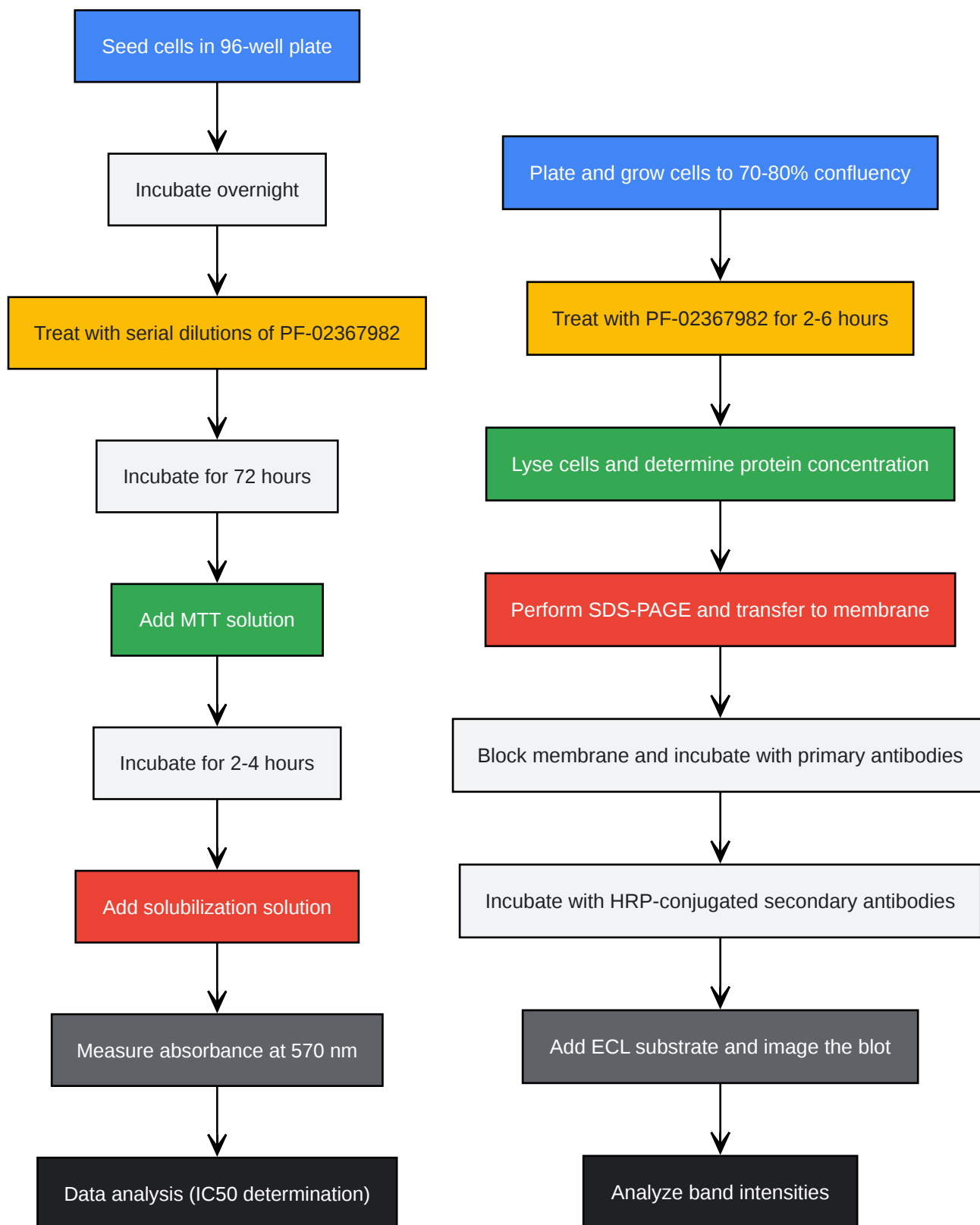
Signaling Pathways

PF-02367982 exerts its therapeutic effect by inhibiting the autophosphorylation of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases. This blockade disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.

c-MET Signaling Pathway

The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, activating multiple downstream pathways including RAS/MAPK, PI3K/AKT, and STAT3. These pathways collectively promote cell growth, survival, and motility. In several cancers, aberrant c-MET activation, through overexpression, mutation, or amplification, leads to uncontrolled cell proliferation and metastasis.





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References

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- 2. Crizotinib and testing for ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pubmed.ncbi.nlm.nih.gov]
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